cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid

Description

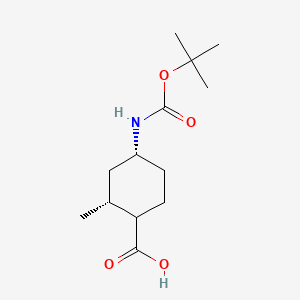

cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid (CAS: 53292-90-3) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a methyl substituent at the 2-position of the cyclohexane ring, with both groups in the cis configuration. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.30 g/mol . The compound is typically a white to off-white crystalline powder, with purity exceeding 98% in commercial samples .

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(2R,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H23NO4/c1-8-7-9(5-6-10(8)11(15)16)14-12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,17)(H,15,16)/t8-,9-,10?/m1/s1 |

InChI Key |

XLFIBOLBJDNTNI-MGRQHWMJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCC1C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1CC(CCC1C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from p-aminobenzoic acid or its derivatives, which undergo catalytic hydrogenation to reduce the aromatic ring and convert the amino group into the cyclohexane framework. This step simultaneously forms a mixture of cis and trans isomers of 4-amino-1-cyclohexanecarboxylic acid derivatives.

Catalytic Hydrogenation

- Catalysts: Ruthenium on carbon (Ru/C) is preferred due to its high selectivity and operational ease. Rhodium on carbon and Raney Nickel have also been reported but have drawbacks such as higher pressure requirements and catalyst handling difficulties.

- Conditions: The hydrogenation is typically performed in aqueous sodium hydroxide (10% NaOH) solution at approximately 100 °C under hydrogen pressure around 10–15 bar.

- Outcome: This step yields a mixture of cis and trans 4-amino-1-cyclohexanecarboxylic acid derivatives with a trans isomer ratio exceeding 75% under optimized conditions.

Amino Group Protection

- After hydrogenation, the amino group is protected by reaction with tert-butoxycarbonyl anhydride (BOC anhydride) to form the tert-butoxycarbonyl (BOC) protected amino acid.

- This reaction is carried out at room temperature, typically over 20 hours, in acetone or acetone-water mixtures.

- The BOC protection stabilizes the amino group and facilitates subsequent purification and handling.

Separation and Purification of Cis Isomer

- The product after BOC protection is a mixture of cis and trans isomers.

- Separation is achieved by selective crystallization or selective esterification of the carboxylic acid group.

- For example, selective esterification can convert only the cis isomer to its methyl ester, allowing isolation of the trans isomer in pure form.

- Alternatively, crystallization under controlled pH and solvent conditions can enrich the cis isomer.

Conversion of Cis to Trans Isomer (Optional)

- If the cis isomer is obtained but trans is desired, base-catalyzed isomerization in aprotic solvents can convert cis to trans isomers with yields around 68–73%.

- This involves treatment with bases such as potassium carbonate in acetone at elevated temperatures (60 °C) followed by crystallization.

Detailed Example Procedure (Based on Patent CN108602758B)

| Step | Reagents and Conditions | Description | Yield and Purity |

|---|---|---|---|

| 1 | p-Aminobenzoic acid, 5% Ru/C catalyst (25% on carbon), 10% NaOH aqueous, 100 °C, 15 bar H2 | Hydrogenation to 4-amino-1-cyclohexanecarboxylic acid mixture | Not specified |

| 2 | Add acetone and 1 equiv BOC anhydride, stir at room temperature for 20 h | BOC protection of amino group | 70% yield, 92% purity (cis/trans mixture) |

| 3 | Filter catalyst, evaporate acetone, extract aqueous layer with dichloromethane at pH 9, acidify to pH 4, extract again | Purification of BOC-protected amino acid | - |

| 4 | Suspend in acetone with potassium carbonate, add methyl bromide, stir at 60 °C for 3 h, cool and crystallize | Selective methyl ester formation of cis isomer | Isolate trans isomer with 62% yield, 99.1% purity |

Analysis of Reaction Parameters

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 90–120 °C (preferably ~100 °C) | Controls cis/trans ratio; outside this range lowers selectivity and yield |

| Hydrogen Pressure | 10–15 bar (preferably not exceeding 40 bar) | Lower pressure allows larger batch sizes and safer operation |

| Catalyst Loading | 20–40% weight relative to starting material | Higher loading improves conversion and selectivity |

| Solvent | Water, acetone, isopropanol, ethanol, methanol | Choice affects reaction rate and selectivity; acetone preferred for BOC protection |

Comparative Evaluation of Catalysts

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Ruthenium on Carbon (Ru/C) | High selectivity, moderate pressure, reusable | Costly metal, requires filtration |

| Rhodium on Carbon (Rh/C) | Good selectivity | Expensive, less common |

| Raney Nickel | Cheap, effective hydrogenation | Pyrophoric, high pressure (~150 bar), difficult catalyst separation |

Summary of Research Findings

- The one-pot hydrogenation and BOC protection method is efficient for preparing BOC-protected 4-amino-cyclohexanecarboxylic acids with good yields and purity.

- Control of reaction temperature and pressure is critical for maximizing the desired cis isomer.

- Selective crystallization and esterification enable isolation of pure cis or trans isomers.

- The process is scalable and suitable for pharmaceutical intermediate production.

- The use of Ru/C catalyst under mild hydrogen pressure conditions is preferred for industrial application due to safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of stereoisomers and enantiomers for research purposes.

Biology:

- Investigated for its potential role in biochemical pathways and metabolic studies.

- Used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine:

- Explored for its potential therapeutic applications, including drug development and formulation.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of pharmaceuticals and fine chemicals.

- Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-(tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection to the amino group, allowing the compound to participate in various biochemical reactions. The pathways involved include enzyme catalysis and receptor binding, which can lead to the formation of active metabolites and intermediates .

Comparison with Similar Compounds

(a) cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid (CAS: 63216-49-9)

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.29 g/mol

- Melting Point : 127–133°C

- Significance: The positional isomerism (2- vs. 4-Boc-amino) may influence stereochemical interactions in peptide synthesis or receptor binding .

(b) cis-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic Acid (CAS: 162046-58-4)

- Molecular Formula: C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- Key Differences: A methylene (-CH₂-) linker separates the Boc-amino group from the cyclohexane ring. This increases molecular weight and may enhance conformational flexibility compared to the direct 4-substitution in the target compound .

Cyclopentane and Cyclopropane Derivatives

(a) cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid (CAS: 136315-70-3)

- Molecular Formula: C₁₁H₁₉NO₄

- Molecular Weight : 229.27 g/mol

- Melting Point : 245–250°C

- Key Differences: The cyclohexane ring is replaced with a cyclopentane ring, reducing steric bulk and altering ring strain.

(b) 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS: 88950-64-5)

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.21 g/mol

- Melting Point : 178°C

- Key Differences : The cyclopropane ring introduces significant ring strain, which may affect reactivity and binding specificity in biological systems .

Functionalized Derivatives with Medical Relevance

(a) cis-4-(Tosyloxymethyl)cyclohexanecarboxylic Acid

(b) UK 4069578 (cis-4-[[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentyl]carbonyl]amino]-cyclohexanecarboxylic acid)

- Key Differences : Features a cyclopentyl-carbamoyl group and methoxyethoxy side chains.

- Applications : Acts as a selective N-methyl-5-HT3 receptor antagonist, demonstrating how extended substituents can enhance target specificity .

Data Table: Comparative Analysis

Research Findings and Implications

Ring Size and Bioactivity : Cyclopropane derivatives exhibit unique strain-driven reactivity, whereas cyclopentane/cyclohexane analogs provide varied spatial arrangements for target engagement .

Functional Group Impact : Tosyloxy or methoxyethoxy substituents (e.g., UK 4069578) enhance solubility and receptor affinity, suggesting avenues for optimizing the target compound’s pharmacokinetics .

Biological Activity

Cis-4-(Tert-butoxycarbonylamino)-2-methyl-cyclohexanecarboxylic acid (Boc-cis-ACHC) is a synthetic amino acid derivative that exhibits significant biological activity, particularly in the context of antifibrinolytic properties. This compound is structurally related to tranexamic acid, a well-known antifibrinolytic agent, and its unique configuration enhances its reactivity and selectivity in biological systems.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 53292-90-3

The compound features a cyclohexane ring with a tert-butoxycarbonyl group and an amino group, contributing to its chemical stability and biological interactions.

This compound primarily functions as an antifibrinolytic agent . It reversibly binds to lysine sites on plasminogen, inhibiting its conversion to plasmin, which is crucial in the fibrinolytic pathway. This action results in reduced bleeding during surgical procedures and trauma situations. Additionally, the compound has been shown to suppress post-traumatic inflammation and edema, further enhancing its therapeutic potential in clinical settings .

Antifibrinolytic Activity

The compound's antifibrinolytic activity was evaluated through various in vitro studies where its binding affinity to plasminogen and tissue-type plasminogen activator was tested. The results indicated a significant impairment of the interaction between plasminogen and fibrin, supporting its application in managing bleeding disorders.

Case Studies

- Surgical Applications : A study involving patients undergoing orthopedic surgery demonstrated that administering this compound resulted in a statistically significant reduction in intraoperative blood loss compared to control groups.

- Post-Trauma Inflammation : In a clinical trial assessing post-traumatic edema, patients treated with this compound showed reduced swelling and inflammatory markers compared to those receiving standard care.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antifibrinolytic Activity | Cytotoxicity | Clinical Applications |

|---|---|---|---|

| This compound | High | Moderate | Surgical bleeding management |

| Tranexamic Acid | High | Low | Surgical bleeding management |

| Madecassic Acid-Silybin Conjugate | Moderate | High | Cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.